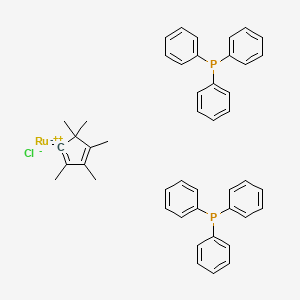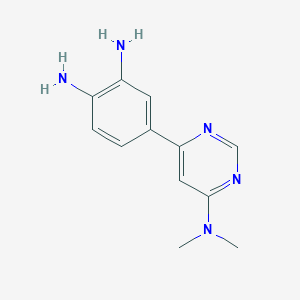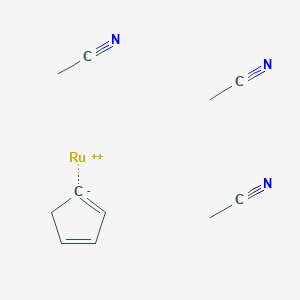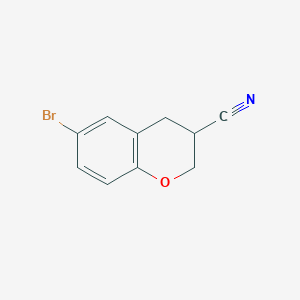![molecular formula C32H39Cl3N3Pd-3 B11928417 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is a palladium-based catalyst that features an imidazolylidene ligand, which is a type of N-heterocyclic carbene (NHC). The presence of the 3-chloro-2H-pyridin-2-ide ligand further enhances its catalytic properties.
Vorbereitungsmethoden
The synthesis of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride typically involves the reaction of palladium chloride with the corresponding imidazolylidene ligand and 3-chloro-2H-pyridin-2-ide. The reaction is usually carried out under inert conditions, such as in an argon or nitrogen atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution: The compound can undergo ligand exchange reactions, where one or more ligands are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound involves the coordination of the palladium center with the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The imidazolylidene ligand stabilizes the palladium center and enhances its reactivity, while the 3-chloro-2H-pyridin-2-ide ligand provides additional stability and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other palladium-based N-heterocyclic carbene complexes, such as:
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride: This compound is similar in structure but lacks the 3-chloro-2H-pyridin-2-ide ligand.
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) acetate: This compound features an acetate ligand instead of the 3-chloro-2H-pyridin-2-ide ligand.
The uniqueness of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride lies in its enhanced stability and reactivity due to the presence of both the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands .
Eigenschaften
Molekularformel |
C32H39Cl3N3Pd-3 |
|---|---|
Molekulargewicht |
678.4 g/mol |
IUPAC-Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride |
InChI |
InChI=1S/C27H36N2.C5H3ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-3H;2*1H;/q;-1;;;/p-2 |
InChI-Schlüssel |
VENWUWOMIKRECV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=[C-]N=C1)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)



![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)

![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)




![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
